molecular formula C23H30O14 B1259610 Pikuroside

Pikuroside

Cat. No.: B1259610
M. Wt: 530.5 g/mol
InChI Key: DTNNYXMHYVWWHO-BBECDWKJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pikuroside is an iridoid glycoside identified in the medicinal plant Picrorhiza kurroa . It is recognized as one of the distinguished secondary metabolites present in this botanically complex species . Current research on this compound exists primarily in the context of studies on Picrorhiza kurroa extracts or its more extensively studied analogues, such as Picroside II. These related compounds have demonstrated significant research interest for their potential hepatoprotective, anti-inflammatory, and antioxidant properties . For instance, picrosides-rich fractions from Picrorhiza kurroa have been shown in preclinical models to attenuate steatohepatitis by modulating lipid metabolism and inflammation . The specific mechanisms of action, binding targets, and standalone research applications for purified this compound require further scientific investigation to be fully elucidated. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to consult the current scientific literature for the latest advancements in the study of iridoid glycosides.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H30O14

Molecular Weight

530.5 g/mol

IUPAC Name

[(1R,4S,5R,6S,7R,8S,9S)-4,5-dihydroxy-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,10-dioxatricyclo[5.3.1.04,8]undecan-6-yl] 4-hydroxy-3-methoxybenzoate

InChI

InChI=1S/C23H30O14/c1-32-11-4-8(2-3-10(11)25)20(30)36-18-9-5-13-33-7-23(31,19(18)29)14(9)21(35-13)37-22-17(28)16(27)15(26)12(6-24)34-22/h2-4,9,12-19,21-22,24-29,31H,5-7H2,1H3/t9-,12-,13-,14-,15-,16+,17-,18+,19-,21+,22+,23-/m1/s1

InChI Key

DTNNYXMHYVWWHO-BBECDWKJSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)C(=O)O[C@H]2[C@@H]3C[C@@H]4OC[C@@]([C@H]3[C@@H](O4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)([C@@H]2O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OC2C3CC4OCC(C3C(O4)OC5C(C(C(C(O5)CO)O)O)O)(C2O)O)O

Synonyms

pikuroside

Origin of Product

United States

Advanced Methodologies for Isolation and Purification

Solvent Extraction Protocols and Optimization from Natural Sources

Solvent extraction is the foundational step in isolating Pikuroside from dried plant material. The most common and preferred method involves the use of ethanol-water mixtures.

Extraction Protocol:

Maceration: Dried rhizomes of Picrorhiza kurroa are typically soaked in 70% ethanol (B145695) at 50°C for a period of 24 hours. This maceration process is effective in dissolving iridoid glycosides while minimizing the co-extraction of highly polar impurities. This step can yield a crude extract with a yield ranging from 12% to 15%.

Liquid-Liquid Partitioning: Following maceration, the crude ethanol extract is concentrated. This concentrated extract undergoes liquid-liquid partitioning, initially with ethyl acetate (B1210297) to remove lipids and other non-polar compounds. Subsequently, partitioning with n-butanol is employed to selectively isolate the glycosides, including this compound.

Optimization Considerations:

Solvent Selection: Ethanol-water mixtures (e.g., 60–80% ethanol) are favored due to their efficiency in dissolving iridoid glycosides. Other solvents like methanol (B129727) are also common in phytochemical investigations. ijresm.com

Particle Size: The particle size of the powdered plant material significantly influences extraction efficiency. Finer particle sizes generally enhance solvent penetration and solute diffusion, leading to better extraction. However, excessively fine particles can lead to increased solute absorption by the solid matrix and difficulties in subsequent filtration steps. ijresm.com

Temperature and Time: Optimized temperature (e.g., 50°C) and extraction duration (e.g., 24 hours) are critical for maximizing the yield of the target compound while minimizing degradation or extraction of undesirable compounds.

While primarily focused on this compound, related iridoid glycosides (picroside I and II) from Picrorhiza scrophulariiflora have also been extracted using methods such as hot percolation, cold maceration, Soxhlet extraction, ultra-sonication, and supercritical CO2 extraction, indicating a broader spectrum of potential extraction techniques that could be adapted and optimized for this compound. researchgate.net

Chromatographic Separation Techniques (e.g., Silica (B1680970) Gel Chromatography, High-Performance Liquid Chromatography, Flash Chromatography)

After preliminary solvent extraction, chromatographic techniques are indispensable for the further purification of this compound, separating it from structurally similar compounds.

Silica Gel Chromatography: This normal-phase column chromatography is often used as an initial purification step for crude extracts. A methanolic extract of P. kurroa, once concentrated, can be subjected to column chromatography over silica gel (e.g., 60–120 mesh). Elution is performed using solvents of increasing polarity, typically starting with petroleum ether, followed by chloroform (B151607), and then varying concentrations of chloroform and methanol. nih.gov This gradient elution allows for the separation of compounds based on their polarity.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used and highly effective technique for the analytical and preparative purification of this compound, offering excellent resolution and quantification capabilities. researchgate.netingentaconnect.comresearchgate.net

Purity Assessment and Validation: A validated HPLC-DAD (Diode Array Detector) method for this compound purity assessment utilizes a C18 column (250 × 4.6 mm, 5 μm) with a mobile phase of acetonitrile (B52724):0.1% formic acid (22:78 v/v). Detection is typically performed at 275 nm, with this compound exhibiting a retention time of 14.3 ± 0.2 minutes.

Variations for Related Compounds: For related compounds like picroside II, various HPLC conditions have been reported, including:

Agilent XDB C18 column (250 x 4.6 mm I.D., 5 μm) with a mobile phase of acetonitrile–water–acetic acid (18:82:0.4, v/v/v) at a flow rate of 1.0 mL/min, detected at 265 nm. ingentaconnect.comresearchgate.net

Reversed-phase C-18 columns with acetonitrile:water (25:75 v/v) as the mobile phase, detected at 270 nm. researchgate.net

Waters Atlantis C18 column (4.6 mm×250 mm; 5 μm) with linear gradients of acetonitrile and 0.1% formic acid in water, at a flow rate of 0.8 mL/min. google.com

Flash Chromatography: This is an accelerated form of column chromatography, often used for rapid isolation and purification of compounds from complex mixtures. An ultrafast flash chromatography method has been developed for the isolation of picroside II from Picrorrhiza kurroa extract, achieving a purity exceeding 80%. ukaazpublications.com This technique can serve as an efficient intermediate purification step before high-resolution methods like preparative HPLC.

Crystallization Approaches for High Purity

Crystallization is a critical purification step, particularly for achieving high purity of this compound suitable for various applications. A significant advancement in this compound purification involves the use of water as a crystallization solvent, which offers advantages over toxic organic solvents. google.com

Water-Based Crystallization Protocol:

Dissolution: A crude extract with a this compound purity of ≥75% is dissolved in hot water at a ratio of 1:40–1:4 (w/v) at 50°C. google.com

Cooling and Crystal Formation: The solution is then gradually cooled to 4°C over a 24-hour period, allowing needle-shaped crystals of this compound to form. google.com

Recrystallization: For enhanced purity, the crystals can be recrystallized at a temperature range of 0–20°C. This recrystallization process can achieve a purity of ≥98.9%, which is validated by HPLC.

Research Findings and Data: This water-based crystallization method has demonstrated excellent scalability and recovery. For instance, a 20g batch of crude extract yielded 17.24g of this compound with a purity of 98.9%, demonstrating a recovery rate of 93%. google.com This method is considered simple, repeatable, and suitable for large-scale industrialization due to its cost-effectiveness and environmental benefits compared to previous methods that utilized mixed organic solvents like ethyl acetate-dehydrated alcohol. google.com

Table 1: Representative Crystallization Parameters and Outcomes for this compound Purification

ParameterValue/ConditionReference
Initial Crude Purity≥75% google.com
SolventWater google.com
Dissolution Temperature50°C google.com
Cooling Temperature4°C google.com
Cooling Duration24 hours google.com
Recrystallization Temperature0–20°C
Achieved Purity≥98.9% google.com
Recovery (20g batch)93% (17.24g yield from 20g crude extract) google.com

Strategies for Ensuring Reproducibility and Standardization in Isolation Procedures

Ensuring the reproducibility and standardization of this compound isolation procedures is paramount for consistent quality and reliable research outcomes.

Detailed Documentation: Comprehensive documentation of all procedural parameters is crucial. This includes precise records of solvent ratios, extraction temperatures, pressure conditions (for techniques like rotary evaporation), and flow rates in chromatographic separations.

Adherence to Established Protocols: Cross-referencing and strict adherence to established and validated protocols are essential for consistency across different batches and laboratories.

Analytical Validation of Purity: Purity validation should be performed using robust spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS). Comparing retention times with published standards using techniques like HPLC is a key aspect of purity confirmation.

Method Validation (ICH Guidelines): HPLC methods used for quantification and purity assessment of this compound should be rigorously validated according to International Conference on Harmonisation (ICH) guidelines. This validation encompasses parameters such as precision (intra-day and inter-day variability), accuracy (recovery rates), linearity, limit of detection (LOD), limit of quantification (LOQ), and robustness. researchgate.netacademicjournals.org For example, a validated HPLC method for picroside-I and picroside-II showed good linearity (r² ≥ 0.9997), satisfactory recovery (97.5–100.5%), and acceptable precision (%RSD values between 0.03–1.16%). researchgate.netacademicjournals.org

Quality Control (QC) Standards: The use of certified reference standards for this compound and related compounds is vital for accurate quantification and quality control. ingentaconnect.comresearchgate.netukaazpublications.comacademicjournals.org

Source Material Characterization: Variability in phytochemical content can occur based on the geographical origin and cultivation conditions of the natural source. nih.gov Assessing the genetic and phytochemical diversity of Picrorhiza kurroa populations can help identify high-yielding genotypes, contributing to the standardization of raw material and, consequently, the isolated compound. nih.gov

By implementing these strategies, researchers and manufacturers can ensure the consistent isolation of high-purity this compound, facilitating reliable scientific studies and the development of standardized natural product formulations.

Analytical Characterization and Quantification in Research

Spectroscopic Methodologies for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Liquid Chromatography-Mass Spectrometry)

Spectroscopic techniques are indispensable for determining the intricate chemical structure of Pikuroside. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, has been pivotal in establishing and fully assigning the structure of this compound uni-freiburg.de. For instance, 1H and 13C NMR spectra of this compound have been recorded using DMSO-d6 as a solvent and tetramethylsilane (B1202638) (TMS) as an internal reference, typically on spectrometers like the Varian Inova 400 uni-freiburg.de. These experiments provide detailed information about the connectivity and spatial arrangement of atoms within the molecule.

Mass Spectrometry (MS) techniques are also crucial for structural characterization, particularly for determining the molecular weight and formula, and for providing fragmentation patterns that aid in structural confirmation. High-resolution electrospray ionization mass spectrometry (HREIMS) has been utilized to confirm this compound's molecular formula as CHO uni-freiburg.de. Furthermore, Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) have been employed to identify this compound alongside other iridoid glucosides in complex plant extracts, such as those from Picrorhiza kurroa ctdbase.org. Collision-induced dissociation (CID) mass spectrometry techniques also contribute to the structural determination by providing characteristic fragmentation data nih.gov.

Beyond NMR and MS, other spectroscopic methods provide complementary information. The ultraviolet (UV) spectrum of this compound in methanol (B129727) exhibits characteristic absorption maxima at 221.0, 263.0, and 292.5 nm uni-freiburg.de. Infrared (IR) spectroscopy reveals key functional groups, with this compound's IR spectrum showing a significant carbonyl band at 1689 cm⁻¹ uni-freiburg.de.

Chromatographic Methods for Quantification (e.g., High-Performance Liquid Chromatography-Diode Array Detection, High-Performance Thin Layer Chromatography, Liquid Chromatography-Tandem Mass Spectrometry)

Chromatographic methods are essential for the separation and quantification of this compound from complex samples, such as plant extracts.

High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a widely used technique. High-Performance Liquid Chromatography-Diode Array Detection (HPLC-DAD) is frequently applied for the quantification of active ingredients in natural products and pharmaceuticals biotcm.net. While specific HPLC-DAD quantification data for this compound are not as extensively detailed as for its closely related compounds, picroside I and picroside II, the principles of HPLC-DAD are directly applicable to this compound due to their structural similarities as iridoid glycosides. HPLC methods for picrosides I and II often utilize C18 columns with mobile phases consisting of methanol and water (e.g., 60:40 v/v) at flow rates around 1 mL/min, with UV detection typically performed at wavelengths such as 270 nm or 290 nm amazonaws.comscilit.comscholarsportal.info. HPLC-DAD allows for the simultaneous acquisition of UV spectra across a range of wavelengths, which aids in peak identification and purity assessment.

High-Performance Thin Layer Chromatography (HPTLC) is another chromatographic technique employed for the quantification of compounds like this compound in plant materials. HPTLC-densitometric methods have been developed for the simultaneous quantification of picrosides I and II, involving separation on precoated silica (B1680970) gel 60 F254 plates using mobile phases such as chloroform (B151607):methanol (82:18, v/v) or chloroform:methanol:formic acid (8:1.5:0.5 v/v/v or 8:2:0.1 v/v/v). Densitometric determination is typically carried out at specific wavelengths, such as 270 nm, 274 nm, 290 nm, or 265 nm, depending on the specific method and compound. These methods offer simplicity, precision, and sensitivity for routine quality control.

For highly sensitive and selective quantification, especially in complex biological matrices or at trace concentrations, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. LC-MS/MS systems, often utilizing electrospray ionization (ESI) and operating in Multiple Reaction Monitoring (MRM) mode, provide superior selectivity and sensitivity by monitoring specific precursor-product ion transitions. This technique minimizes background noise from the sample matrix, thereby improving quantification accuracy. This compound has been identified using LC-ESI-MS/MS, indicating its amenability to this powerful quantification approach ctdbase.org.

Validation of Analytical Protocols for Research Applications

The reliability of analytical data for this compound in research is ensured through the rigorous validation of developed protocols. This validation typically adheres to guidelines set by international bodies, such as the International Conference on Harmonization (ICH) amazonaws.com. Key validation parameters include:

Linearity and Range : Demonstrating a proportional relationship between the analyte concentration and the detector response over a specified range. For related picrosides, good linear correlation coefficients (r² ≥ 0.9976) have been reported.

Accuracy : Assessing the closeness of agreement between the true value and the value obtained by the method. Recovery studies are performed by spiking known amounts of analyte into a sample matrix. Reported recoveries for related compounds typically range from 93.66% to 114.08%.

Precision : Evaluating the reproducibility of the method under the same operating conditions over a short interval of time (intra-day precision) and over a longer period (inter-day precision). Precision is often expressed as Relative Standard Deviation (RSD). RSD values for related picrosides are generally reported to be less than 5.7% for intra-day and 6.3% for inter-day measurements.

Limit of Detection (LOD) : The lowest concentration of the analyte that can be reliably detected, though not necessarily quantified.

Limit of Quantification (LOQ) : The lowest concentration of the analyte that can be accurately and precisely quantified. For picrosides, LOD and LOQ values vary depending on the specific method and matrix, with reported LOQs for related compounds ranging from 0.10 µg/mL to 9.003 µg/mL.

Specificity : Ensuring that the method can accurately measure the analyte in the presence of other components that may be expected to be present in the sample matrix (e.g., impurities, degradation products, matrix components).

Robustness : Demonstrating the method's capacity to remain unaffected by small, deliberate variations in method parameters.

The successful validation of these parameters confirms that an analytical method is suitable for its intended research application, providing confidence in the quantitative results obtained for this compound.

Table 1: Analytical Parameters for this compound and Related Iridoid Glycosides

CompoundMolecular FormulaMolecular Weight ( g/mol )PubChem CIDSpectroscopic Techniques UsedChromatographic Techniques Used (for quantification)Typical UV Absorbance (nm)
This compoundCHO530.51324721011H NMR, 13C NMR, HREIMS, UV, IR, LC-ESI-MS/MS, CID-MS uni-freiburg.deontosight.aictdbase.orgnih.gov(Inferred applicability of HPLC-DAD, HPTLC, LC-MS/MS based on related compounds)221.0, 263.0, 292.5 uni-freiburg.de
Picroside ICHO492.476440892(Various, often alongside Picroside II)HPLC-DAD, HPTLC, LC-MS/MS amazonaws.comscilit.com270, 290 amazonaws.comscilit.com
Picroside IICHO512.59849283(Various, often alongside Picroside I)HPLC-DAD, HPTLC, LC-MS/MS amazonaws.comscilit.com265, 270, 274, 290

Table 2: Typical Validation Parameters for Chromatographic Methods (Based on Related Picrosides)

Validation ParameterTypical Range/ValueReferences
Linearity (r²)≥ 0.9976
Accuracy (Recovery %)93.66% – 114.08%
Precision (RSD %)Intra-day: < 5.7%
Inter-day: < 6.3%
LODVaries by method
LOQ0.10 – 9.003 µg/mL
SpecificityConfirmed
RobustnessConfirmed

Pharmacological and Biological Activities: Preclinical Investigations

Anti-inflammatory Mechanisms in In Vitro and In Vivo Models

Pikuroside, as a key component of picrosides from Picrorhiza kurroa, demonstrates notable anti-inflammatory properties in both in vitro and in vivo settings. nih.govresearchgate.netscilit.comscholarsportal.infoontosight.aifishersci.cauni.luresearchgate.net A primary mechanism through which picrosides exert their anti-inflammatory effects is by suppressing the nuclear factor-kappa B (NF-κB) signaling pathway, a crucial regulator of inflammatory responses. researchgate.netscilit.comontosight.airesearchgate.net This inhibition involves preventing the phosphorylation and subsequent degradation of IκBα, as well as hindering the nuclear translocation of the p65 subunit of NF-κB. scilit.comresearchgate.net

Furthermore, picrosides have been shown to inhibit the production of key pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). researchgate.netfishersci.ca The downregulation of cyclooxygenase-2 (COX-2) expression is another identified mechanism contributing to their anti-inflammatory action. scilit.comresearchgate.net In vivo studies using rat models of inflammation have consistently reported a significant reduction in inflammatory markers and cytokine levels following administration of P. kurroa extract. researchgate.netfishersci.ca Specifically, studies have shown reduced inflammation in rat models of cotton pellet implantation-stimulated granuloma and carrageenan-induced paw edema. scilit.comontosight.ai The extract has also been observed to inhibit the multiplication of various inflammatory cells, such as macrophages, neutrophils, and mast cells. ontosight.ai

Table 1: Anti-inflammatory Effects of Picrosides in Preclinical Models

Model/AssayKey FindingsMechanism/TargetCitation
In Vitro (Cellular)Inhibition of NF-κB activationPrevents IκBα phosphorylation/degradation, inhibits p65 nuclear translocation scilit.comresearchgate.net
Decreased production of IL-6 and TNF-αSuppression of pro-inflammatory cytokines researchgate.netfishersci.ca
Downregulation of COX-2 expressionInhibition of inflammatory mediator synthesis scilit.comresearchgate.net
In Vivo (Rat Models)Significant reduction in inflammatory markers and cytokine levelsAttenuation of inflammatory responses researchgate.netfishersci.ca
Reduced granuloma formation and paw edemaInhibition of inflammation scilit.comontosight.ai
Inhibition of macrophage, neutrophil, and mast cell multiplicationModulation of inflammatory cell activity ontosight.ai

Antioxidant and Free Radical Scavenging Properties

This compound and other picrosides exhibit potent antioxidant and free radical scavenging capabilities. nih.govresearchgate.netscilit.comscholarsportal.infoontosight.aifishersci.cauni.lunih.govnih.govnih.gov Their antioxidant action is multifaceted, involving direct scavenging of free radicals and inhibition of oxidative stress-induced cellular and tissue damage. researchgate.netscilit.comfishersci.canih.gov Beyond direct scavenging, these compounds modulate the activity of endogenous antioxidant enzymes, including superoxide (B77818) dismutase (SOD) and catalase, thereby enhancing the body's natural antioxidant defenses. researchgate.net They also contribute to the reduction of reactive oxygen species (ROS) generation scilit.comwikipedia.org and act as metal ion chelators. nih.govnih.gov

Research findings underscore the efficacy of P. kurroa extracts, which contain this compound, in combating oxidative stress. An in vitro study demonstrated strong antioxidant potential, specifically attributed to picroside I and kutkoside. researchgate.net Quantitative analyses have shown significant radical scavenging activities:

Table 2: Antioxidant and Free Radical Scavenging Activities of P. kurroa Root Extract

AssayIC50 ValueTotal Antioxidant CapacityCitation
DPPH Radical Scavenging75.16 ± 3.2 µg/mL113 ± 7.6 µg GAE/mg nih.gov
Metal Chelating Activity55.5 ± 4.8 µg/mL- nih.gov

The extract also demonstrated an ability to inhibit macromolecule damage, including H2O2-induced plasmid DNA damage and AAPH-induced oxidation of bovine serum albumin and lipid peroxidation in rat hepatic tissues. nih.gov

Hepatoprotective Effects and Associated Cellular Pathways

The hepatoprotective effects of this compound and related picrosides are well-documented and represent one of their most recognized pharmacological activities. nih.govresearchgate.netscilit.comscholarsportal.infoontosight.aiuni.lunih.govcenmed.comfishersci.calipidmaps.orgnih.gov These compounds protect liver cells from various toxic insults and promote liver regeneration. researchgate.netscholarsportal.info A key mechanism involves mitigating liver damage induced by toxins, such as carbon tetrachloride (CCl4), by reducing both oxidative stress and inflammation within hepatic tissue. researchgate.netscholarsportal.info

Further cellular investigations have revealed that picroside II effectively attenuates fatty acid accumulation in HepG2 cells by inhibiting fatty acid uptake and lipogenesis. scholarsportal.info It achieves this by decreasing the expression of forkhead box protein O1 and phosphoenolpyruvate (B93156) carboxykinase. scholarsportal.info In in vitro models of non-alcoholic fatty liver disease (NAFLD) using HepG2 cells, picroside II was shown to reduce lipid accumulation, oxidative stress, and mitochondrial dysfunction. scholarsportal.info The hepatoprotective action also involves anti-apoptotic mechanisms, safeguarding liver cells from programmed cell death. scholarsportal.infowikipedia.org Picroliv, a standardized mixture of iridoid glycosides from P. kurroa, has demonstrated robust hepatoprotective activity against liver damage induced by various hepatotoxins, including aflatoxin, oxytetracycline, carbon tetrachloride, paracetamol, and alcohol. nih.govcenmed.comlipidmaps.org It also offers protection against ischemia-reperfusion injury of the liver. cenmed.comlipidmaps.org

Immunomodulatory Properties and Immune Response Modulation

This compound, as part of P. kurroa extracts, exhibits significant immunomodulatory properties, influencing and modulating immune responses. researchgate.netscholarsportal.infoontosight.aifishersci.cauni.lunih.govfishersci.cawikipedia.org This involves the stimulation of immune cells, such as macrophages and lymphocytes, thereby bolstering the body's defense mechanisms. researchgate.net The immunomodulatory effects are partly mediated through the modulation of NF-κB signaling, which in turn suppresses the production of macrophage-derived cytokines and mediators. ontosight.ai Studies have indicated that P. kurroa extracts enhance both cellular and humoral immunity. fishersci.ca

Specific findings include the observation that P. kurroa leaves improved both humoral immune responses in rats and mice and the phagocytic activity of cells within the reticuloendothelial system in mice. ontosight.ai Ethanolic extracts of P. kurroa rhizomes have shown immunostimulatory effects in both normal and immunosuppressed mice models. fishersci.ca A specific biopolymer fraction (RLJ-NE-205) extracted from P. kurroa rhizomes demonstrated a statistically significant increase in cytokine levels (IFN-γ and IL-4) and lymphocyte proliferation at a dose of 50 mg/kg, suggesting its role as a biological response modulator. researchgate.netfishersci.ca

Anti-cancer and Anti-proliferative Activities: Cellular and Molecular Mechanisms

This compound, along with other picrosides, has demonstrated significant anti-cancer and anti-proliferative activities through various cellular and molecular mechanisms. nih.govscilit.comscholarsportal.infoontosight.aiontosight.aifishersci.caresearchgate.netnih.govfishersci.calipidmaps.org These compounds inhibit cell growth scilit.com and possess detoxifying activity. nih.govontosight.ai A key mechanism involves the modulation of the NF-κB pathway, which plays a crucial role in cell differentiation, proliferation, and apoptosis. scilit.comontosight.airesearchgate.net This modulation leads to the suppression of NF-κB-regulated proteins associated with cell survival (e.g., IAP1, Bcl-2, Bcl-xL, survivin, TRAF2), proliferation (e.g., cyclin D1, COX-2), angiogenesis (e.g., VEGF), and invasion (e.g., ICAM-1, MMP-9). researchgate.net Furthermore, picrosides have shown anti-invasion activity by down-regulating the expression of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, in human breast cancer (MCF-7) cells. nih.gov The potential for picrosides to act as an adjunct for chemotherapies has also been suggested. nih.gov

In specific cancer cell lines, picroside I and picroside II exhibited significant anti-proliferative and anti-cancer activity against MDA-MB-231 (triple-negative breast cancer) cells. scilit.com The half-maximal inhibitory concentration (IC50) values for picroside I and picroside II in MDA-MB-231 cells were 95.3 µM and 130.8 µM, respectively. scilit.com Methanolic and aqueous extracts of P. kurroa were observed to induce apoptosis in human breast carcinoma (MDA-MB-435S), human hepatocellular carcinoma (Hep3B), and human prostate cancer (PC-3) cell lines. ontosight.ai Preclinical studies using animal models have shown that picroliv can inhibit carcinogenesis, including 20-methylcholanthrene-induced sarcoma and N-nitrosodiethylamine-induced hepatocarcinogenesis. researchgate.net

Table 3: Anti-cancer and Anti-proliferative Activities of Picrosides

Compound(s)Cell LineActivityIC50 Value (µM)Citation
Picroside IMDA-MB-231Anti-proliferative95.3 scilit.com
Picroside IIMDA-MB-231Anti-proliferative130.8 scilit.com
P. kurroa extractsMDA-MB-435S, Hep3B, PC-3Apoptosis inductionNot specified ontosight.ai

A critical aspect of the anti-cancer activity of picrosides involves their ability to modulate the cell cycle and induce apoptosis. nih.govscilit.comontosight.ai These compounds can cause cell cycle arrest, as demonstrated by picroside I and picroside II, which arrested 70–80% of the cell population in the G0/G1 phase of the cell cycle in cancer cells. scilit.com The induction of apoptosis is a key mechanism, leading to programmed cell death in cancer cells. scilit.comontosight.aiwikipedia.org This process can involve DNA damage scilit.com and the inhibition of signal transducers that normally prevent apoptosis. nih.gov Picroliv has been shown to enhance apoptosis induced by cytokines like TNF and various chemotherapeutic agents. researchgate.net In KBM-5 cells, picroliv increased the TNF-induced apoptosis rate from 2% to 60% (as measured by TUNEL assay) and from 8% to 33% (as measured by Annexin V assay). researchgate.net Furthermore, picrosides can downregulate the expression of cyclin D1, a protein essential for the G1 to S transition of the cell cycle, thereby impeding cancer cell proliferation. researchgate.net

The anti-cancer mechanisms of picrosides also extend to their impact on mitochondrial functionality within cancer cells. scilit.comscholarsportal.infowikipedia.org Studies have shown that these compounds lead to a decrease in mitochondrial membrane potential (ΔΨM). scilit.comscholarsportal.infowikipedia.org This disruption is often accompanied by a reduction in the generation of reactive oxygen species (ROS) within the mitochondria. scilit.comwikipedia.org The observed impact on mitochondrial integrity further contributes to the induction of apoptosis, with findings indicating an inhibition of cytochrome c release and caspase-3 activation. wikipedia.org Specifically, a 2–2.5-fold decrease in mitochondrial membrane potential was observed with increasing concentrations of picroside I and picroside II. scilit.com Picroside II has also been shown to protect cardiomyocytes from hypoxia/reoxygenation-induced apoptosis by activating the PI3K/Akt and CREB pathways. lipidmaps.org

Table 4: Impact of Picrosides on Mitochondrial Function in Cancer Cells

Compound(s)Effect on Mitochondrial Membrane Potential (ΔΨM)Effect on ROS GenerationOther EffectsCitation
Picroside I & IIDecreased (2–2.5-fold reduction)DecreasedDNA damage, Apoptosis induction scilit.com
Picroside II-DecreasedProtects cardiomyocytes from hypoxia/reoxygenation-induced apoptosis by activating PI3K/Akt and CREB pathways wikipedia.orglipidmaps.org

DNA Integrity and Damage Responses

Preclinical investigations into the effects of Picrorhiza kurroa extracts, which contain this compound, suggest a role in maintaining cellular integrity. While chemical drugs used in cancer treatment can induce genotoxic, carcinogenic, and teratogenic effects, plant phytochemicals, including those from Picrorhiza kurroa, have demonstrated chemopreventive potential. researchgate.netresearchgate.net Studies on Picrorhiza kurroa rhizome extract have indicated its safety, showing that it does not induce genotoxicity or chromosome aberrations at tested concentrations. jetir.org Although direct, detailed research specifically on this compound's isolated impact on DNA integrity and damage responses is limited in the current literature, its presence within non-genotoxic and chemopreventive extracts suggests a favorable profile in this regard. researchgate.netjetir.orgresearchgate.net

Metabolic Regulation Activities (e.g., Lipid Metabolism Modulation)

This compound, as a component of Picrorhiza kurroa extracts, is associated with metabolic regulatory activities, particularly concerning lipid metabolism. A standardized aqueous extract of Picrorhiza kurroa has been shown to influence lipid profiles in streptozotocin-nicotinamide-induced type-2 diabetic rats. Furthermore, an alcoholic extract of P. kurroa was found to significantly reduce elevated serum lipid peroxides in alloxan-induced diabetic animals, indicating a protective effect against lipid peroxidation.

More specifically, Picroside II, another iridoid glycoside found alongside this compound in P. kurroa, has demonstrated direct modulation of lipid metabolism. In HepG2 cells, Picroside II was observed to significantly decrease fatty acid accumulation by reducing the uptake of free fatty acids, inhibiting lipogenesis, and suppressing gluconeogenesis. researchgate.net These findings highlight the potential of iridoid glycosides from Picrorhiza kurroa to regulate key aspects of lipid metabolism.

Table 1: Effects of Picrorhiza kurroa Extract on Lipid Metabolism Parameters in Diabetic Rats

ParameterEffect of P. kurroa Extract (Preclinical)Source
Elevated Fasting Blood GlucoseSignificant reduction
Glucose ToleranceIncreased
Weight Loss (associated with STZ)Reversed
Serum Lipid PeroxidesReduced

Table 2: Effect of Picroside II on Fatty Acid Metabolism in HepG2 Cells

ActivityEffect of Picroside II (Preclinical)Source
Fatty Acid AccumulationDecreased significantly researchgate.net
Free Fatty Acid UptakeReduced researchgate.net
LipogenesisReduced researchgate.net
GluconeogenesisReduced researchgate.net

Investigation of Other Reported Biological Activities (e.g., Anti-diabetic, Anti-asthmatic, Antimicrobial)

This compound and the extracts of Picrorhiza kurroa in which it is found exhibit a range of other notable biological activities in preclinical settings:

Anti-diabetic Activity: Standardized extracts of Picrorhiza kurroa have demonstrated significant anti-diabetic activity in rat models of type-2 diabetes. This includes a notable reduction in elevated fasting blood glucose levels, improved glucose tolerance, and the reversal of weight loss associated with streptozotocin-induced diabetes. Mechanistically, the extract has been shown to increase plasma insulin (B600854) levels, promote the regeneration of pancreatic β-cells, and enhance insulin-mediated glucose uptake in skeletal muscles by increasing the translocation or expression of Glucose transporter type 4 (GLUT-4). nih.gov

Anti-asthmatic Activity: Picrorhiza kurroa has been traditionally used for the treatment of bronchial asthma. acs.orgnih.gov "Picrosides," a group of iridoid glycosides that includes this compound, have been reported to possess anti-asthmatic activity. researchgate.netnih.govresearchgate.net However, a specific study on isolated this compound noted no anti-inflammatory activity in a croton oil mouse ear-swelling assay, while the crude extract and Picroside II did show moderate activity. acs.org This suggests that the anti-asthmatic effects of the plant extract may be attributed to the synergistic action of multiple compounds, including other picrosides.

Antimicrobial Activity: this compound has been reported to possess antiviral activity. researchgate.net Furthermore, Picrorhiza kurroa, containing this compound, is recognized for its broader antimicrobial properties. jmbfs.org Picroside-1, a related compound also found in P. kurroa, has shown significant antimicrobial potential against Yersinia enterocolitica, demonstrating bacterial cell lysis and interaction with dihydrofolate reductase (DHFR) protein. nih.gov

Molecular Mechanisms of Action: Signaling Pathway Modulation (e.g., NF-κB Pathway)

The molecular mechanisms underlying the biological activities of this compound and related picrosides often involve the modulation of key signaling pathways. The "picrosides," particularly Picroliv (a mixture of picrosides I and II), have been extensively investigated for their effects on the NF-κB signaling pathway. researchgate.net This pathway is a central regulator of inflammatory and immune responses, and its dysregulation is implicated in various diseases, including cancer. scholarsportal.info

Studies have shown that picrosides can inhibit carcinogenesis by modulating several cellular pathways, including the NF-κB pathway, Mitogen-Activated Protein Kinase (MAPK), NF-κB Inducing Kinase (NIK), Extracellular Signal-Regulated Kinase (ERK), c-Jun N-terminal Kinase (JNK), IκB Kinase (IKK), Cyclooxygenase-2 (COX-2), Inducible Nitric Oxide Synthase (iNOS), Vascular Endothelial Growth Factor (VEGF), Activator Protein-1 (AP1), and Matrix Metalloproteins (MMP). researchgate.net Their impact on the NF-κB pathway specifically involves the regulation of cell survival proteins, such as the inhibition of apoptotic proteins (IAP-1), Bcl-2, Bcl-xL, and survivin. researchgate.net These findings underscore the multi-targeted nature of picrosides, including this compound, in influencing cellular processes crucial for disease progression.

Multi-Omics Approaches for Comprehensive Mechanistic Elucidation

Multi-omics approaches, which integrate data from various molecular layers such as genomics, transcriptomics, proteomics, and metabolomics, offer a powerful framework for comprehensively elucidating the mechanisms of action of chemical compounds in complex biological systems. While specific multi-omics studies solely focused on this compound's pharmacological mechanisms are not extensively detailed in the provided literature, metabolomic profiling has been applied to iridoid-enriched fractions of Picrorhiza kurroa, which contain this compound. scholarsportal.infoscilit.com

This metabolomic analysis has been used to understand the comparative metabolic profiling and the fate of various metabolites in rat plasma after oral administration of these fractions. scholarsportal.infoscilit.com For instance, one study identified the pattern and fate of 18 metabolites out of 26 present in an iridoid-enriched fraction in rat plasma over 24 hours, providing insights into their pharmacokinetic behavior. scholarsportal.info While not directly focused on this compound's specific pharmacological targets, these applications of metabolomics contribute to a broader understanding of how the active constituents of Picrorhiza kurroa, including this compound, are processed and interact within biological systems. The increasing sophistication of multi-omics technologies holds promise for future detailed mechanistic elucidations of this compound's effects.

Structural Modifications and Derivative Research

Rationale for Structural Derivatization in Bioactive Natural Products Research

Natural products have historically served as a significant source of therapeutic agents, with a substantial portion of currently used drugs either being natural products themselves or derived from them researchgate.netscirp.org. Their inherent structural diversity and complexity, often featuring multiple stereogenic centers, make them valuable lead compounds in drug discovery researchgate.netscirp.org. However, despite their potent biological activities, natural products frequently present challenges that necessitate structural modification researchgate.net.

The primary rationale behind the derivatization of bioactive natural products is to optimize their properties for drug development researchgate.net. This optimization aims to achieve several key objectives:

Enhance Potency and Selectivity: Modifications can lead to increased efficacy against specific biological targets while minimizing off-target effects researchgate.net.

Improve Physicochemical and Pharmacokinetic Properties: Natural products may suffer from issues such as poor solubility, low bioavailability, or rapid metabolism. Structural changes can address these limitations, improving absorption, distribution, metabolism, and excretion (ADME) profiles researchgate.net.

Reduce or Eliminate Side Effects: By refining the interaction with biological systems, derivatization can mitigate undesirable toxicities or adverse reactions associated with the parent compound researchgate.netscirp.org.

Overcome Resistance Mechanisms: In cases like anticancer or antimicrobial agents, modifications can be designed to circumvent resistance mechanisms developed by pathogens or cancer cells researchgate.net.

Acquire Novel Structures and Activities: Derivatization can lead to the creation of new chemical entities with distinct biological activities or improved profiles, expanding the therapeutic landscape researchgate.netacs.org.

Facilitate Industrialization and Resource Protection: For natural products with limited availability, derivatization can enable total synthesis or semi-synthesis, ensuring a sustainable supply and protecting natural resources researchgate.netopenaccessjournals.com.

Enable Structure-Activity Relationship (SAR) Studies and Target Identification: Systematic modifications allow researchers to understand which parts of the molecule are crucial for its activity, and to create probes for identifying cellular targets and mechanisms of action researchgate.netnih.govmdpi.com.

The process of structural modification allows for the exploration of chemical space around a natural product scaffold, retaining its biological relevance while potentially generating novel chemotypes with unexpected bioactivities acs.org. This approach combines the inherent "drug-likeness" and biological compatibility of natural products with synthetic versatility to overcome their limitations and unlock their full therapeutic potential researchgate.netscirp.org.

Synthetic Strategies for Pikuroside Derivatives

This compound is an iridoid glycoside, a class of natural products characterized by a cyclopentanopyran monoterpene skeleton nih.govctdbase.org. The synthesis of derivatives often involves modifying either the aglycone (the non-sugar part) or the sugar moiety (glucose in the case of this compound), or both. Common strategies include:

Esterification/Acylation: Introducing different acyl groups (e.g., benzoyl, cinnamoyl, or other fatty acid derivatives) at hydroxyl positions on either the aglycone or the sugar unit can significantly alter lipophilicity and interactions with biological targets.

Glycosylation Modifications: Changing the type of sugar, the linkage position, or adding additional sugar units can impact solubility, bioavailability, and receptor recognition.

Oxidation/Reduction: Modifying hydroxyl groups to ketones or aldehydes, or reducing double bonds, can introduce new functionalities and alter the molecule's redox properties.

Etherification: Forming ethers from hydroxyl groups can increase stability and lipophilicity.

Halogenation: Introducing halogen atoms can influence binding affinity and metabolic stability.

Click Chemistry and Bioconjugation: For SAR studies and target identification, "arming" natural products with tags like alkynes allows for subsequent conjugation to fluorophores or biotin, enabling cellular probe development nih.gov.

While specific detailed synthetic protocols for this compound derivatives are not extensively detailed in the provided search results, the general principles of natural product derivatization apply. For instance, the isolation of this compound from Salvinia molesta and the identification of other phenolic compounds alongside it suggest that modifications related to phenolic groups or the sugar attachment could be avenues for derivatization researchgate.net. The field often employs semi-synthesis, where a natural product is isolated and then chemically modified, or total synthesis, where the entire molecule and its analogs are built from simpler precursors openaccessjournals.com.

Structure-Activity Relationship Studies of Modified this compound Analogs

Structure-Activity Relationship (SAR) studies are fundamental in understanding how structural features of a compound relate to its biological activity. For iridoid glycosides like this compound, SAR studies typically investigate the impact of modifications on:

The Aglycone Core: The iridoid skeleton itself is crucial for the characteristic biological activities of this class. Changes to the stereochemistry, presence of double bonds, or functional groups on the cyclopentane (B165970) and pyran rings can significantly alter activity.

The Glycosidic Linkage: The sugar moiety, particularly the glucose unit in this compound, plays a vital role in solubility, transport, and interaction with glycoside-recognizing enzymes or receptors. The type of sugar and the position of its attachment (e.g., C-10 in this compound, as inferred from its structure) can influence activity.

Esterified Groups: this compound features a 4-hydroxy-3-methoxybenzoyl group esterified to the aglycone nih.gov. Modifications to this aromatic ester, such as changes to the phenolic hydroxyl, methoxy (B1213986) group, or the aromatic ring itself, are common points for SAR exploration. These groups often contribute to binding interactions, including hydrogen bonding and hydrophobic interactions.

Hydroxyl Groups: The numerous hydroxyl groups on both the aglycone and the sugar provide opportunities for derivatization (e.g., acylation, alkylation) to modulate polarity and hydrogen bonding capabilities, which can impact membrane permeability and target binding.

Although specific SAR data tables for this compound analogs were not found in the provided search results, the general principles of iridoid glycoside SAR would apply. For example, the presence of this compound in Salvinia molesta and its reported antioxidant radical scavenging activity implies that modifications affecting its phenolic and glycosidic components could be studied to understand their contribution to this activity researchgate.net. SAR studies are crucial for identifying pharmacophores (the essential structural features for activity) and for guiding the design of more potent and selective derivatives researchgate.netnih.gov.

Design and Synthesis of Novel Iridoid Glycoside Scaffolds Based on this compound

This compound, as a complex iridoid glycoside, can serve as a template for the design and synthesis of novel iridoid glycoside scaffolds. This approach leverages the inherent biological relevance of natural product structures while exploring new chemical space acs.org. The design principles often involve:

Scaffold Hopping: This involves replacing parts of the this compound structure with different, but functionally equivalent, chemical moieties to generate novel scaffolds while retaining desirable biological activity researchgate.net.

Fragment-Based Design: Breaking down this compound into key structural fragments and then reassembling them in novel combinations or with other fragments can lead to "pseudo-natural products" with unprecedented bioactivities acs.org. This strategy aims to combine the biological relevance of natural product fragments with efficient chemical space exploration.

Simplification of the Core Structure: While maintaining the essential features for activity, complex parts of the this compound structure might be simplified to facilitate synthesis and improve drug-likeness.

Incorporation of Non-Natural Amino Acids or Sugars: Introducing unnatural building blocks can lead to derivatives with enhanced stability, altered binding profiles, or novel biological activities.

Conformational Restriction: Designing derivatives that lock certain parts of the molecule into specific conformations can improve selectivity and potency by optimizing their fit with a target receptor.

The synthesis of such novel scaffolds often employs advanced synthetic methodologies, including multicomponent reactions and site-selective functionalization techniques like C-H amination, to efficiently generate diverse libraries of compounds nih.govnih.gov. The goal is to create new chemotypes that are not accessible through known biosynthetic pathways but still retain the advantageous properties of natural products acs.org. These novel scaffolds can then be evaluated for a wide range of biological activities, potentially leading to the discovery of new therapeutic leads.

Challenges and Future Research Directions

Elucidation of Complete Biosynthetic Pathways for Pikuroside and Related IridoidsThe complete biosynthetic pathways for this compound and other iridoids remain largely unelucidated, posing a significant challenge for their sustainable production and targeted engineering. Iridoids, including this compound, are derived from geranyl diphosphate (B83284) (GPP), which can be synthesized via both the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways.taylorandfrancis.comnih.govresearchgate.netThe biosynthesis of picrosides, which include this compound, involves a combined route encompassing the non-mevalonate, mevalonate, phenylpropanoid, and iridoid pathways.taylorandfrancis.comresearchgate.net

Key enzymes and steps in iridoid biosynthesis have been identified, such as geraniol (B1671447) 8-hydroxylase (G8H) and iridoid synthase (ISY), which are crucial for forming the iridoid scaffold. acs.orgmdpi.comnih.gov However, challenges persist due to the complexity of the producing organisms, including the lack of spatial clustering of biosynthetic genes on large genomes. ukri.org For instance, while picroside-I is synthesized in shoots and picroside-II in roots, both accumulate in stolons/rhizomes, indicating complex tissue-specific biosynthesis and transport mechanisms that are yet to be fully identified. researchgate.netresearchgate.net Further research is needed to functionally characterize promising candidate genes and understand the common biosynthetic steps utilized in the synthesis of thousands of iridoid and iridoid-derived natural products. ukri.org

Advanced Metabolic Engineering Strategies for Enhanced ProductionMetabolic engineering offers a promising avenue to enhance the production of this compound and other valuable iridoids, which are often found in low abundance in their natural sources.researchgate.netnih.govindiascienceandtechnology.gov.inThis approach involves optimizing cellular processes to increase the yield of specific secondary metabolites.nih.gov

Strategies for enhancing iridoid production include:

Overexpression of Rate-Limiting Enzymes : Increasing the expression of genes encoding enzymes that control the slowest steps in the biosynthetic pathway can significantly boost metabolite accumulation. indiascienceandtechnology.gov.in

Engineering Enzyme Selectivity : Enzymes like iridoid synthase (ISY) can exhibit promiscuity, diverting metabolic flux towards undesired byproducts. Protein engineering techniques, such as focused polarity-steric mutagenesis scanning, can enhance the substrate specificity of these enzymes, ensuring more efficient conversion to the desired iridoid. acs.org

Pathway Optimization : Identifying and addressing bottlenecks in the biosynthetic pathway, including transport limitations of intermediates, is crucial for maximizing production. mdpi.com This can involve optimizing promoter systems and deleting genes involved in shunt pathways to redirect carbon flux towards the target compound. mdpi.comresearchgate.net

Host System Engineering : Reconstituting complex plant natural product pathways in heterologous hosts like Saccharomyces cerevisiae (baker's yeast) or Aspergillus oryzae has shown potential, despite challenges such as poor expression of plant-derived cytochrome P450 enzymes and the formation of unwanted shunt products by endogenous metabolic enzymes. nih.govukri.orgresearchgate.netresearchgate.net

Integration of Omics Technologies for Systems-Level UnderstandingThe integration of "omics" technologies—including genomics, transcriptomics, proteomics, and metabolomics—is vital for achieving a systems-level understanding of this compound biosynthesis and its biological roles.nih.govhumanspecificresearch.orgresearchgate.netThese high-throughput approaches provide comprehensive insights into the structure, function, and dynamics of organisms.humanspecificresearch.org

Transcriptomics and Metabolomics : Combined transcriptomic and metabolomic analyses can identify key genes and metabolites involved in iridoid biosynthesis, revealing underlying pathways and candidate genes. nih.gov For example, such integrated studies have uncovered significant correlations between specific genes and iridoid levels in plants like Gentiana crassicaulis. nih.gov

Functional Genomics : This aims to identify the functions of as many genes as possible, combining various omics techniques with mutant collections. wikipedia.org

Applications : Omics technologies accelerate drug discovery by identifying new drug targets, predicting adverse effects, and aiding in the development of novel therapeutics. humanspecificresearch.org They also facilitate the understanding of biosynthetic pathways of bioactive metabolites and regulatory mechanisms of environmental responses in medicinal plants. researchgate.net

Development of Sustainable Production Platforms (e.g., In Vitro Cultures, Synthetic Biology)Given the low abundance of this compound and other iridoids in natural sources and the overexploitation of medicinal plants, developing sustainable production platforms is crucial.researchgate.netresearchgate.netmdpi.comresearchgate.net

In Vitro Cultures : Plant cell and tissue culture technologies offer a viable alternative for producing plant biomass rich in pharmaceutically active compounds. indiascienceandtechnology.gov.inresearchgate.netmdpi.com Studies have successfully established callus and cell suspension cultures for iridoid-producing plants, with some showing comparable or even higher iridoid content than wild plants. researchgate.netmdpi.comresearchgate.netresearchgate.netdntb.gov.ua Optimization of culture conditions, media, and elicitation strategies (e.g., using methyl jasmonate or salicylic (B10762653) acid) can further enhance metabolite yield. nih.govmdpi.combg.ac.rs

Synthetic Biology : This field involves engineering living systems to achieve desired outcomes, such as the production of plant natural products in heterologous hosts like yeast or bacteria. ukri.orgresearchgate.netresearchgate.netsagentia.com Synthetic biology approaches aim to reconstruct entire biosynthetic pathways in microorganisms, offering a controlled and scalable production method. mdpi.comukri.orgresearchgate.netresearchgate.net Challenges include achieving high productivity at large scale, costly production due to growth media, and lack of infrastructure capacity. sagentia.com However, ongoing advancements in genetic engineering and strain optimization are addressing these hurdles, paving the way for robust manufacturing platforms for high-value compounds like iridoids. mdpi.commdpi.com

Q & A

Q. How can in silico modeling accelerate this compound’s drug development pipeline?

  • Methodological Answer : Use molecular dynamics simulations to predict binding stability with target proteins (e.g., COX-2, NF-κB). Apply QSAR (Quantitative Structure-Activity Relationship) models to optimize lead compounds. Validate predictions with SPR (Surface Plasmon Resonance) binding assays .

Note: For reproducibility, all methodologies should be documented in supplementary materials, including raw data, code repositories, and instrument calibration logs. Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.